molecular formula C25H32O2S B13409937 1-(Phenylthio) Boldenone

1-(Phenylthio) Boldenone

Cat. No.: B13409937
M. Wt: 396.6 g/mol
InChI Key: YVMCPSUXSCEEGL-BJZAAASJSA-N
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Description

1-(Phenylthio) Boldenone is a synthetic derivative of boldenone, an anabolic androgenic steroid (AAS) structurally related to testosterone. Boldenone (17β-hydroxyandrosta-1,4-dien-3-one) is characterized by a 1,4-diene configuration, which enhances its anabolic activity while reducing androgenic effects compared to testosterone . However, analogous sulfur-modified steroids and related compounds (e.g., 1-(benzylthio)acetone) suggest that such modifications may enhance lipophilicity and resistance to enzymatic degradation .

Properties

Molecular Formula

C25H32O2S

Molecular Weight

396.6 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1-phenylsulfanyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C25H32O2S/c1-24-13-12-21-19(20(24)10-11-22(24)27)9-8-16-14-17(26)15-23(25(16,21)2)28-18-6-4-3-5-7-18/h3-7,14,19-23,27H,8-13,15H2,1-2H3/t19-,20-,21-,22-,23?,24-,25-/m0/s1

InChI Key

YVMCPSUXSCEEGL-BJZAAASJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC([C@]34C)SC5=CC=CC=C5

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CC(C34C)SC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylthio) Boldenone can be synthesized through various chemical reactions. One common method involves the reaction of boldenone with phenylthiol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of 1-(Phenylthio) Boldenone often involves multi-step synthesis processesThis process may involve the use of specific enzymes or chemical catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylthio) Boldenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent boldenone structure.

    Substitution: The phenylthio group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed:

Scientific Research Applications

1-(Phenylthio) Boldenone has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of phenylthio substitution on steroid structure and reactivity.

    Biology: Investigated for its potential effects on cellular processes and gene expression.

    Medicine: Explored for its anabolic properties and potential therapeutic applications in muscle wasting diseases.

    Industry: Utilized in the development of new anabolic agents and performance-enhancing drugs

Mechanism of Action

1-(Phenylthio) Boldenone exerts its effects by binding to androgen receptors, similar to other anabolic steroids. This binding regulates gene transcription and promotes protein synthesis, leading to increased muscle mass and strength. The phenylthio group may influence the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Endogenous Formation: Boldenone can form endogenously from phytosterols in animals, complicating doping tests . The phenylthio modification likely eliminates this pathway, simplifying detection .
  • Synthesis Challenges : Multicomponent reactions (e.g., iodine-catalyzed arylthiomethylation) are viable routes for phenylthio derivatives but require optimization for steroidal substrates .
  • Safety Profile: No acute toxicity data exist for 1-(phenylthio) boldenone, but boldenone derivatives generally exhibit low acute toxicity (LD50 > 2000 mg/kg in rodents) .

Q & A

Q. What analytical methods are recommended for identifying and quantifying 1-(Phenylthio) Boldenone in biological matrices?

To detect and quantify 1-(Phenylthio) Boldenone, researchers should employ hyphenated techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS). GC/C/IRMS is critical for distinguishing exogenous administration from endogenous production by analyzing carbon isotope ratios, as described for boldenone detection in anti-doping contexts . Sample preparation should include enzymatic hydrolysis (e.g., β-glucuronidase) to liberate conjugated metabolites, followed by solid-phase extraction (SPE) for purification .

Q. What are the key stability considerations for handling 1-(Phenylthio) Boldenone in laboratory settings?

Stability is influenced by temperature, light, and pH. Store the compound in airtight, light-resistant containers at -20°C to prevent degradation. Avoid exposure to strong acids/bases, as structural analogs like boldenone exhibit sensitivity to hydrolysis under extreme conditions . For in vitro studies, prepare fresh solutions in aprotic solvents (e.g., dimethyl sulfoxide) and validate stability over the experimental timeframe using accelerated degradation studies .

Q. How can researchers design controlled experiments to study the pharmacological effects of 1-(Phenylthio) Boldenone?

Experimental designs should include dose-response studies with appropriate controls (vehicle and positive controls). For in vivo models, select species with relevant androgen receptor homology (e.g., rodents or primates) and monitor biomarkers such as lean mass accrual, hematocrit levels, and hepatic enzyme activity. Use randomized block designs to account for inter-individual variability, and apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure with effects .

Q. What safety protocols are essential for laboratory handling of 1-(Phenylthio) Boldenone?

Follow OSHA and GHS guidelines: use fume hoods for powder handling, wear nitrile gloves (EN 374 standard), and equip labs with emergency eyewash stations. Monitor airborne particulate levels via gravimetric sampling, and implement waste disposal protocols for halogenated solvents used in extraction .

Advanced Research Questions

Q. How can contradictory metabolite profiles of 1-(Phenylthio) Boldenone in different biological matrices be resolved?

Discrepancies between urinary, biliary, and fecal metabolites (e.g., α-boldenone glucuronide vs. free β-boldenone) arise from matrix-specific conjugation pathways. Use multi-compartmental sampling and tandem mass spectrometry to map phase I/II metabolism across matrices. For instance, bile analysis is superior for detecting sulfated metabolites, while fecal samples may require alkaline hydrolysis to recover hydroxylated derivatives .

Q. What strategies differentiate endogenous boldenone derivatives from synthetic 1-(Phenylthio) Boldenone in forensic analyses?

Apply isotopic fingerprinting (GC/C/IRMS) to δ¹³C values of urinary metabolites. Synthetic 1-(Phenylthio) Boldenone will exhibit δ¹³C signatures distinct from endogenous boldenone due to differences in precursor biomolecules (e.g., phytosterols vs. cholesterol). Complement this with chiral chromatography to detect unnatural stereoisomers introduced during synthesis .

Q. How do structural modifications (e.g., phenylthio substitution) alter the androgen receptor binding kinetics of boldenone analogs?

Perform molecular docking simulations using AR ligand-binding domain (LBD) crystal structures (PDB: 1T7R) to predict binding affinities. Validate via competitive radioligand assays (e.g., [³H]-R1881 displacement) and measure transcriptional activation in reporter gene assays (e.g., AR-responsive luciferase in HEK293 cells). Compare dissociation constants (Kd) and EC₅₀ values against unmodified boldenone .

Q. What in vitro models best replicate the hepatic metabolism of 1-(Phenylthio) Boldenone for toxicology studies?

Use primary human hepatocytes or HepaRG cells cultured in 3D spheroids to maintain cytochrome P450 (CYP) activity. Characterize metabolites via high-resolution MS and correlate findings with in vivo data. Note that hepatic microsomes from bovines may underrepresent human-specific CYP3A4/5 pathways, leading to incomplete metabolite profiles .

Q. How can researchers address sampling bias in residue analysis of 1-(Phenylthio) Boldenone in animal tissues?

Implement stratified random sampling protocols across muscle, liver, and adipose tissues. Use homogenization techniques (e.g., cryomilling) to ensure subsample representativeness. Quantify inter-sample variability via nested ANOVA and apply correction factors for lipid-rich matrices to avoid underestimating lipophilic residues .

Q. What computational approaches predict the environmental persistence of 1-(Phenylthio) Boldenone and its metabolites?

Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives (e.g., EPI Suite BIOWIN) and photolytic degradation rates. Validate experimentally via OECD 301B ready biodegradability tests and UV-Vis irradiation studies. Prioritize metabolites with high octanol-water partition coefficients (log P >3) for ecological risk assessments due to bioaccumulation potential .

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